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Introduction
BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase

(BTK).[1][2] BTK is a critical signaling element in various immune pathways, including B-cell

receptor (BCR) and Fc receptor signaling, making it a key target in the study and treatment of

autoimmune diseases such as rheumatoid arthritis.[3][4][5] This document provides detailed

application notes and protocols for in vitro assays designed to characterize the activity of BMS-
986142.

Mechanism of Action
BMS-986142 functions as a reversible inhibitor of BTK, a non-receptor tyrosine kinase

essential for the activation and proliferation of B-lymphocytes.[6] Upon activation of the B-cell

receptor, BTK phosphorylates phospholipase C-γ2 (PLC-γ2), which in turn triggers intracellular

calcium mobilization and downstream signaling cascades.[1] By inhibiting BTK, BMS-986142
effectively blocks these signaling pathways, leading to reduced B-cell proliferation, cytokine

production, and autoantibody secretion. Additionally, BTK is involved in Fc receptor (FcR)

signaling in myeloid cells and RANKL-induced osteoclastogenesis, both of which are implicated

in the pathology of rheumatoid arthritis.[1][7]
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The following diagram illustrates the central role of BTK in B-cell receptor signaling and the

inhibitory effect of BMS-986142.
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Caption: BTK signaling pathway in B-cells and the inhibitory action of BMS-986142.
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Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of BMS-986142 from

various studies.

Table 1: In Vitro Potency and Selectivity of BMS-986142[2][5]

Parameter IC50 Value Notes

BTK (enzymatic assay) 0.5 nM
Potent inhibition of

recombinant human BTK.

Tec 10 nM
Member of the Tec family of

kinases.

ITK 15 nM
Member of the Tec family of

kinases.

BLK 23 nM
Member of the Tec family of

kinases.

Txk 28 nM
Member of the Tec family of

kinases.

BMX 32 nM
Member of the Tec family of

kinases.

LCK 71 nM
Member of the Src family of

kinases.

SRC 1100 nM
Member of the Src family of

kinases.

Table 2: Cellular Activity of BMS-986142[1][5]
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Assay Cell Type Stimulus Endpoint IC50 Value

Calcium Flux Ramos B cells Anti-IgM
BTK-dependent

calcium flux
9 nM

TNF-α

Production

Peripheral Blood

Mononuclear

Cells (PBMCs)

IgG-containing

Immune

Complexes

TNF-α secretion 3 nM

IL-6 Production

Peripheral Blood

Mononuclear

Cells (PBMCs)

IgG-containing

Immune

Complexes

IL-6 secretion 4 nM

CD69

Expression

Human Whole

Blood
BCR stimulation

CD69 expression

on B-cells
90 nM

CD63

Expression

Human Whole

Blood
Anti-IgE

CD63 expression

on basophils
89 nM

Osteoclastogene

sis

Primary

monocytic

progenitor cells

RANK-L
Formation of

osteoclasts

Inhibition

observed at 15

nM

Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the activity

of BMS-986142.

BTK Enzymatic Assay
This assay determines the direct inhibitory effect of BMS-986142 on the enzymatic activity of

recombinant human BTK.

Workflow:
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Caption: Workflow for the BTK enzymatic assay.
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Protocol:

Reagent Preparation:

Prepare a solution of human recombinant BTK (e.g., 0.6 nM His-tagged BTK).[7]

Prepare a suitable kinase substrate and ATP solution.

Prepare serial dilutions of BMS-986142 in an appropriate buffer (e.g., DMSO, then diluted

in assay buffer).

Reaction Setup:

In a microplate, add the BTK enzyme to each well.

Add the serially diluted BMS-986142 or vehicle control to the wells.

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room

temperature.

Initiation and Incubation:

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Detection:

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop

solution).

Measure the amount of product formed using a suitable detection method, such as

luminescence or fluorescence, with a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of BMS-986142 relative to

the vehicle control.
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Plot the percentage of inhibition against the logarithm of the BMS-986142 concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

B-Cell Proliferation Assay
This assay measures the effect of BMS-986142 on the proliferation of B-cells following

stimulation of the B-cell receptor.

Protocol:

Cell Culture:

Isolate primary human B-cells from peripheral blood.

Culture the B-cells in appropriate media and conditions.

Assay Procedure:

Plate the B-cells in a 96-well plate.

Treat the cells with serial dilutions of BMS-986142 or vehicle control and pre-incubate for

a specified time.

Stimulate the cells with a BCR activator, such as anti-IgM antibodies.

Incubate the cells for a period sufficient to allow for proliferation (e.g., 72 hours).

Proliferation Measurement:

Assess cell proliferation using a standard method, such as the incorporation of tritiated

thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

Data Analysis:

Determine the level of proliferation for each treatment condition.

Calculate the percentage of inhibition of proliferation and determine the IC50 value as

described for the enzymatic assay.
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Cytokine Production Assay (TNF-α and IL-6)
This assay quantifies the inhibitory effect of BMS-986142 on the production of inflammatory

cytokines by peripheral blood mononuclear cells (PBMCs).[1]

Protocol:

Cell Isolation:

Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-

Paque).

Assay Procedure:

Plate the PBMCs in a 96-well plate.

Treat the cells with various concentrations of BMS-986142 or vehicle.

Stimulate the cells with IgG-containing immune complexes to activate Fcγ receptors.[1]

Incubate the cells for an appropriate time to allow for cytokine production (e.g., 24 hours).

Cytokine Measurement:

Collect the cell culture supernatants.

Measure the concentration of TNF-α and IL-6 in the supernatants using an enzyme-linked

immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Data Analysis:

Generate a standard curve for each cytokine.

Determine the concentration of each cytokine in the samples.

Calculate the percentage of inhibition of cytokine production and determine the IC50

values.
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CD69 Expression Assay in Human Whole Blood
This pharmacodynamic assay measures the functional effect of BMS-986142 on B-cell

activation in a more physiologically relevant whole blood matrix.[6]

Protocol:

Blood Collection and Treatment:

Collect human whole blood in tubes containing an anticoagulant (e.g., EDTA).

Aliquot the blood into tubes and treat with serial dilutions of BMS-986142 or vehicle

control.

Incubate at 37°C for a specified time (e.g., 1 hour).

B-Cell Stimulation:

Stimulate B-cell activation by adding a BCR agonist, such as anti-IgD-dextran.[6]

Include an unstimulated control (no agonist).

Incubate the blood at 37°C for 24 hours.[6]

Flow Cytometry Analysis:

Lyse the red blood cells using a lysis buffer.

Stain the remaining white blood cells with fluorescently labeled antibodies against CD20

(to identify B-cells) and CD69 (as a marker of activation).

Acquire the samples on a flow cytometer.

Data Analysis:

Gate on the CD20-positive B-cell population.

Determine the percentage of CD69-positive B-cells for each treatment condition.
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Calculate the percentage of inhibition of CD69 expression and determine the IC50 value.

Conclusion
The in vitro assays described provide a comprehensive framework for characterizing the

potency and mechanism of action of BMS-986142. These protocols can be adapted and

optimized for specific research needs, contributing to a deeper understanding of BTK inhibition

and its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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